molecular formula C17H36N2S B14019225 3-Butyl-1-dodecyl-thiourea CAS No. 6629-59-0

3-Butyl-1-dodecyl-thiourea

Cat. No.: B14019225
CAS No.: 6629-59-0
M. Wt: 300.5 g/mol
InChI Key: XEUGAFYBCVLSIJ-UHFFFAOYSA-N
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Description

3-Butyl-1-dodecyl-thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

The synthesis of 3-Butyl-1-dodecyl-thiourea typically involves the reaction of dodecylamine with butyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Butyl-1-dodecyl-thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated compounds as reagents.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated compounds, amines.

The major products formed from these reactions depend on the specific conditions and reagents used but generally include sulfoxides, sulfones, and substituted thioureas.

Scientific Research Applications

3-Butyl-1-dodecyl-thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Butyl-1-dodecyl-thiourea involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also disrupt cellular membranes, leading to cell lysis and death. These effects are mediated through the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

3-Butyl-1-dodecyl-thiourea can be compared with other thiourea derivatives, such as:

  • 1-Butyl-3-phenyl-thiourea
  • 1-Dodecyl-3-phenyl-thiourea
  • 1-Butyl-3-cyclohexyl-thiourea

These compounds share similar structural features but differ in their alkyl or aryl substituents, which can influence their chemical properties and applications. For example, the presence of a phenyl group can enhance the compound’s stability and reactivity, while cyclohexyl groups can increase its hydrophobicity.

Properties

CAS No.

6629-59-0

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

IUPAC Name

1-butyl-3-dodecylthiourea

InChI

InChI=1S/C17H36N2S/c1-3-5-7-8-9-10-11-12-13-14-16-19-17(20)18-15-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)

InChI Key

XEUGAFYBCVLSIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)NCCCC

Origin of Product

United States

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